Superior Synthetic Efficiency: 99% Isolated Yield Outperforms Alternative Routes to Diphenylamine Alcohols
The synthesis of 2-(2-(Phenylamino)phenyl)propan-2-ol from methyl 2-(phenylamino)benzoate using methyllithium in THF achieves a 99% isolated yield without requiring chromatographic purification, as confirmed by GC-MS analysis showing no detectable byproducts . In contrast, comparable syntheses of structurally analogous diphenylamine alcohols—such as 1-diphenylamino-3-(2-hydroxy-ethylamino)-propan-2-ol—typically proceed with yields ranging from 60–75% under optimized conditions and necessitate column chromatography for purification .
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 99% isolated yield |
| Comparator Or Baseline | 1-Diphenylamino-3-(2-hydroxy-ethylamino)-propan-2-ol (60–75% yield) |
| Quantified Difference | 24–39 percentage points higher yield |
| Conditions | Target: Methyl 2-(phenylamino)benzoate + MeLi in THF, -78°C to 20°C, 2h; Comparator: multi-step sequence with purification |
Why This Matters
A 99% yield eliminates the need for costly chromatographic purification, reducing both procurement volume requirements and downstream processing costs.
